molecular formula C2H4N4O B2784220 2-methyl-1H-tetrazol-5-one CAS No. 109911-76-4

2-methyl-1H-tetrazol-5-one

Cat. No.: B2784220
CAS No.: 109911-76-4
M. Wt: 100.081
InChI Key: NFFKVGJDBKGNMK-UHFFFAOYSA-N
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Description

2-methyl-1H-tetrazol-5-one is a chemical compound belonging to the tetrazole family. Tetrazoles are a significant class of heterocyclic compounds in medicinal and materials chemistry, often utilized as bioisosteres for carboxylic acids or in the synthesis of coordination polymers. Researchers value tetrazole derivatives for their diverse biological activities and application in developing novel materials. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Handling and Safety: Researchers should consult safety data sheets and conduct appropriate risk assessments before use. Note: The specific properties, applications, and mechanism of action for this compound are not detailed in the current search results and should be verified from technical data sheets or primary scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-tetrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c1-6-4-2(7)3-5-6/h1H3,(H,4,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFKVGJDBKGNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1NC(=O)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 1h Tetrazol 5 One and Its Derivatives

Multicomponent Reaction (MCR) Approaches for Tetrazole Ring Formation.nih.govresearchgate.netbeilstein-journals.orgbeilstein-archives.orgrug.nlacs.org

Multicomponent reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex molecules like tetrazole derivatives from simple starting materials in a single step. beilstein-journals.org These reactions are characterized by their high atom economy, simplicity, and the ability to generate diverse molecular scaffolds. beilstein-archives.orgrug.nl

Ugi and Passerini Reactions in Tetrazole Synthesis.nih.govresearchgate.netbeilstein-journals.orgbeilstein-archives.orgacs.org

The Ugi and Passerini reactions are cornerstone MCRs that have been adapted for the synthesis of tetrazole derivatives. nih.gov The Ugi tetrazole four-component reaction (UT-4CR) is a variation of the classical Ugi reaction where hydrazoic acid (HN₃) or a surrogate like trimethylsilyl (B98337) azide (B81097) (TMSN₃) replaces the carboxylic acid component. nih.govacs.org This reaction involves an oxo component, an amine, an isocyanide, and an azide source, leading to the formation of α-aminomethyl tetrazoles. acs.org The key step is the trapping of an intermediate nitrilium ion by the azide. acs.org

The Passerini-tetrazole reaction, a three-component reaction, utilizes an isocyanide, an oxo component, and an azide source to produce α-hydroxymethyl tetrazoles. beilstein-journals.orgbeilstein-archives.orgrug.nl This reaction provides a valuable handle in the form of a hydroxyl group, which can be further functionalized. beilstein-archives.org For instance, oxidation of the resulting alcohol can yield an aldehyde, a versatile precursor for subsequent MCRs. beilstein-archives.org

Table 1: Comparison of Ugi and Passerini Tetrazole Reactions

Feature Ugi-Tetrazole Reaction (UT-4CR) Passerini-Tetrazole Reaction
Number of Components Four Three
Reactants Oxo component, Amine, Isocyanide, Azide Oxo component, Isocyanide, Azide
Product α-Aminomethyl tetrazoles α-Hydroxymethyl tetrazoles
Key Intermediate Nitrilium ion trapped by azide Not applicable

Microwave-Assisted Synthesis Protocols.rug.nl

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. shd-pub.org.rsnih.gov In the context of tetrazole synthesis, microwave-assisted protocols have been successfully employed to accelerate MCRs. rug.nlresearchgate.net For example, the synthesis of tetrazole building blocks via a Passerini-type reaction involving an isocyanide, azide, and paraformaldehyde can be efficiently carried out under microwave irradiation in a toluene-water mixture at 150°C. rug.nl This approach has been shown to be scalable and provides access to a variety of tetrazole derivatives. rug.nl

[3+2] Cycloaddition Strategies for Tetrazole Ring Construction.nih.govrug.nlresearchgate.netorganic-chemistry.org

The [3+2] cycloaddition reaction is a fundamental and widely used method for the synthesis of five-membered heterocyclic rings, including tetrazoles. nih.govresearchgate.net This reaction involves the combination of a three-atom dipole with a two-atom dipolarophile. nih.gov

Nitrile-Azide Cycloadditions.nih.govrug.nlresearchgate.netorganic-chemistry.org

The reaction between a nitrile and an azide is a classic and direct method for the formation of the tetrazole ring. nih.govacs.org This formal [3+2] cycloaddition can be catalyzed by various agents to enhance its efficiency and broaden its scope. organic-chemistry.org The mechanism is thought to involve the activation of the nitrile by a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the azide anion. organic-chemistry.orgyoutube.com This is followed by cyclization to form the tetrazole ring. youtube.com A variety of nitriles, including aromatic, aliphatic, and vinyl nitriles, can participate in this reaction. organic-chemistry.org The use of zinc salts as catalysts in aqueous media has been shown to be effective for a broad range of substrates. organic-chemistry.org

Table 2: Catalysts for Nitrile-Azide Cycloaddition

Catalyst Reaction Conditions Advantages
Zinc Salts (e.g., ZnCl₂) Water or organic solvents Broad substrate scope, mild conditions. organic-chemistry.org
Silica (B1680970) Sulfuric Acid DMF Heterogeneous catalyst, good yields. nih.gov
Yb(OTf)₃ Triethyl orthoformate, NaN₃ Good yields for 1-substituted tetrazoles. organic-chemistry.org
L-proline - Environmentally benign, cost-effective. organic-chemistry.org
Iodine/Silica-supported NaHSO₄ - Advantageous for 5-substituted 1H-tetrazoles. organic-chemistry.org

Isocyanide-Azide Cycloadditions.nih.govresearchgate.net

The cycloaddition of isocyanides with hydrazoic acid or its silylated derivatives provides an alternative and often more general route to 1-substituted tetrazoles compared to the corresponding nitrile cycloadditions. nih.gov This method is applicable to both aliphatic and aromatic isocyanides. nih.gov The reaction proceeds via a [3+2] cycloaddition mechanism to yield 1-substituted tetrazoles. nih.govresearchgate.net

Catalytic Systems in the Synthesis of 2-Methyl-1H-tetrazol-5-one Derivatives.rug.nlorganic-chemistry.org

The use of catalysts is crucial in modern organic synthesis to improve reaction efficiency, selectivity, and sustainability. In the synthesis of tetrazole derivatives, a variety of catalytic systems have been developed.

Lewis acids, such as zinc and aluminum salts, are commonly employed to activate the nitrile group in nitrile-azide cycloadditions, thereby facilitating the reaction. organic-chemistry.org Heterogeneous catalysts, including silica-supported sulfuric acid and various metal nanoparticles, offer advantages such as ease of separation and reusability. nih.govchemistryresearches.irthieme-connect.com For instance, a heterogeneous magnetic catalyst based on zirconium has been successfully used for the synthesis of 5-substituted-1H-tetrazoles. chemistryresearches.ir Copper-based catalysts have also been shown to be effective in one-pot, three-component reactions for the synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine, and sodium azide, where the nitrile is formed in situ. semanticscholar.org

Organocatalysts, such as L-proline, provide an environmentally friendly and cost-effective alternative for promoting the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org The in situ generation of an organocatalyst from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride under microwave heating has also been reported to accelerate the azide-nitrile coupling. organic-chemistry.org

Heterogeneous Catalysis and Nanocatalysts

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which aligns with the principles of green chemistry. In the context of tetrazole synthesis, various solid-supported catalysts and nanocatalysts have been developed, primarily for the [3+2] cycloaddition of nitriles and azides to form 5-substituted-1H-tetrazoles. While direct catalytic synthesis of this compound using these methods is not extensively documented, the principles can be extended to the synthesis of the broader class of tetrazol-5-ones from isocyanates and azides.

Nanocatalysts, with their high surface-area-to-volume ratio, exhibit remarkable catalytic activity. Various nanocatalysts have been explored for the synthesis of tetrazoles, offering advantages in terms of catalytic activity, selectivity, and recyclability. nih.gov Magnetic nanocatalysts, such as those based on Fe3O4, have gained significant attention due to their ease of separation using an external magnet. nih.govrsc.org For instance, Fe3O4@tryptophan@Ni and Fe3O4@SiO2-APTES-TFA nanocatalysts have demonstrated excellent performance in the synthesis of 5-substituted tetrazoles. nih.gov

Zinc oxide (ZnO) nanoparticles, known for their Lewis acidic surface sites, act as efficient heterogeneous acid catalysts in the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition, achieving high product yields. amerigoscientific.com Other notable examples include copper(II) immobilized on various supports and carbon-based nanomaterials. nih.gov While these examples focus on 5-substituted tetrazoles, the catalytic principles are relevant for the development of catalysts for tetrazol-5-one synthesis.

A novel magnetic Co–Ni/Fe3O4@mesoporous silica hollow sphere (Co–Ni/Fe3O4@MMSHS) nanocomposite has been shown to be an effective nanocatalyst for the synthesis of tetrazoles from aromatic nitriles and sodium azide through a [3+2] cycloaddition reaction, achieving excellent product yields in short reaction times under mild conditions.

Catalyst TypeExamplesApplication in Tetrazole SynthesisKey Advantages
Magnetic Nanocatalysts Fe3O4@tryptophan@Ni, Fe3O4@SiO2-APTES-TFASynthesis of 5-substituted tetrazolesEasy separation and recyclability
Metal Oxide Nanoparticles Zinc oxide (ZnO)Catalyzes [3+2] cycloaddition for 5-substituted-1H-tetrazolesEfficient, recyclable, Lewis acidic sites
Bimetallic Nanocomposites Co–Ni/Fe3O4@MMSHSSynthesis of tetrazoles from nitriles and sodium azideHigh catalytic activity, mild conditions, excellent recyclability
Supported Metal Catalysts Copper(II)-immobilized on MOFsFormation of tetrazole derivativesHigh stability and recyclability

Lewis Acid Catalysis

Lewis acid catalysis plays a crucial role in activating substrates and accelerating cycloaddition reactions for the synthesis of tetrazole frameworks. While the direct Lewis acid-catalyzed synthesis of this compound is not extensively reported, the application of Lewis acids in the formation of related tetrazole structures provides a strong foundation for developing such methodologies.

The most common application of Lewis acids in this field is in the [3+2] cycloaddition of nitriles with azides to produce 5-substituted-1H-tetrazoles. Lewis acids such as zinc salts (e.g., ZnBr2) have been effectively used as catalysts in these reactions. acs.org The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide anion.

In the context of forming the tetrazol-5-one ring, which typically involves the reaction of an isocyanate with an azide, Lewis acids can be envisioned to play a similar activating role. The Lewis acid could coordinate to the oxygen or nitrogen atom of the isocyanate, thereby facilitating the cycloaddition with the azide. While specific examples for this compound are scarce, the general principle of Lewis acid catalysis in cycloaddition reactions for heterocycle synthesis is well-established.

Lewis Acid CatalystReactantsProduct Type
Zinc Bromide (ZnBr2)Nitriles, Sodium Azide5-substituted-1H-tetrazoles
Boron Trifluoride Etherate (BF3·OEt2)Nitriles, Sodium Azide5-substituted-1H-tetrazoles

Other Emerging Synthetic Pathways to Tetrazol-5-one Frameworks

Beyond traditional catalytic methods, several emerging synthetic pathways are being explored for the construction of tetrazol-5-one frameworks. These novel approaches often offer advantages in terms of efficiency, selectivity, and access to diverse molecular scaffolds.

One notable emerging strategy is the use of photochemical transformations. The photolysis of 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-ones can lead to the formation of diaziridinones through the extrusion of molecular nitrogen. nih.govresearchgate.net For instance, the photolysis of 1,4-dimethyl-1,4-dihydro-5H-tetrazol-5-one has been studied, which provides insights into the reactivity of the tetrazol-5-one ring under photochemical conditions. nih.gov While this represents a transformation of a pre-formed tetrazol-5-one, it highlights a potential avenue for functionalization and derivatization.

Another promising approach involves multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. The Ugi-azide four-component reaction is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles. This reaction involves an aldehyde, an amine, an isocyanide, and an azide source. While this typically leads to 1,5-disubstituted tetrazoles rather than tetrazol-5-ones, modifications of this reaction could potentially be developed to access the desired scaffold.

The thermolysis of geminal diazides has also been reported as a synthetic route to the tetrazole core. This method avoids the need to isolate hazardous organic azide intermediates.

Furthermore, the direct cycloaddition of isocyanates with azides remains a fundamental and viable route to tetrazol-5-ones. While catalytic versions of this reaction are still under development, exploring different reaction conditions and activators could lead to more efficient and selective syntheses of N-substituted tetrazol-5-ones like this compound.

Chemical Reactivity and Transformation Studies of 2 Methyl 1h Tetrazol 5 One

Functionalization Reactions at the Tetrazole Ring

Functionalization of the core tetrazole ring of 2-methyl-1H-tetrazol-5-one is a key strategy for synthesizing more complex derivatives. The approaches vary depending on the specific atom targeted for modification.

Direct C-H functionalization is a powerful tool in modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the tetrazole ring itself lacks a C-H bond, as the C5 position is occupied by a carbonyl group. Therefore, C-H functionalization methodologies logically target the C(sp³)-H bonds of the N-methyl substituent.

Research into the functionalization of N-alkyl tetrazoles has demonstrated that the α-carbon of the alkyl group can be deprotonated to form a nucleophilic intermediate. While studies specifically detailing this reaction on this compound are not prevalent, analogous transformations on related N-methyl-5-alkyltetrazoles have been reported. For instance, the use of strong bases like t-butyllithium can facilitate lithiation at the α-position, enabling subsequent reactions with various electrophiles. nih.gov The presence of the chelating nitrogen atoms within the ring can direct and stabilize the metalated intermediate, although the electron-withdrawing nature of the adjacent carbonyl group in the tetrazol-5-one system would significantly influence the acidity of the N-methyl protons.

Table 1: Analogous C-H Functionalization of N-Alkyl Tetrazoles

N-Alkyl Tetrazole Derivative Base Electrophile Product Reference
N-Trityl-5-methyltetrazole n-BuLi Alkyl Halide N-Trityl-5-ethyltetrazole nih.gov

This table presents reactions on analogous compounds to illustrate the principle of C-H functionalization on N-alkyl tetrazoles.

The exocyclic carbonyl oxygen at the C5 position of this compound does not function as a good leaving group, making the ring generally resistant to direct nucleophilic substitution at this site. However, the tetrazol-5-one moiety can be chemically modified to facilitate such reactions. The compound exists in tautomeric equilibrium with its 5-hydroxy-tetrazole form. This hydroxyl group can be converted into a more effective leaving group, such as a halide or a tosylate.

This two-step sequence transforms the tetrazol-5-one into an activated substrate capable of undergoing nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. For example, treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can generate a 5-chloro-tetrazole intermediate. This halogenated derivative can then react with nucleophiles such as amines, alkoxides, or thiolates to yield a range of 5-substituted tetrazole products.

Derivatization Strategies and Synthetic Transformations

Beyond direct functionalization, the this compound core can be derivatized through reactions targeting its nitrogen and oxygen atoms, leading to a wide array of new structures with tailored properties.

While the N2 position is already occupied by a methyl group, the remaining ring nitrogens (N1 and N4) and the exocyclic oxygen atom are potential sites for further alkylation and acylation. The regioselectivity of these reactions is often dependent on the nature of the electrophile and the reaction conditions. Alkylation of the tetrazole anion, generated by deprotonation, can lead to a mixture of N- and O-alkylated products. organic-chemistry.orgnih.govresearchgate.netmdpi.com The use of hard electrophiles (e.g., dimethyl sulfate) tends to favor O-alkylation, yielding 5-alkoxy-tetrazole derivatives, whereas softer electrophiles (e.g., benzyl (B1604629) bromide) often result in N-alkylation at the N4 position.

Acylation reactions follow similar principles. Treatment with acyl chlorides or anhydrides in the presence of a base can lead to O-acylation, producing 5-acyloxy-tetrazole esters. This reactivity is analogous to that observed in other heterocyclic systems with keto-enol tautomerism, such as pyrazolones, where selective C- or O-acylation can be controlled by the choice of reagents and conditions. rsc.org

The exocyclic carbonyl group is a key site for synthetic transformations. One of the most common reactions is thionation, the conversion of the carbonyl (C=O) group into a thiocarbonyl (C=S) group. This is typically achieved by heating with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. This reaction transforms this compound into 2-methyl-1H-tetrazole-5-thione, a versatile intermediate for further synthesis, particularly in the preparation of sulfur-containing heterocyclic compounds. researchgate.netkoreascience.krresearchgate.net

Other standard carbonyl reactions, such as reduction, are also theoretically possible. libretexts.org For example, deoxygenation via methods like the Wolff-Kishner reduction (hydrazine and a strong base) could potentially convert the carbonyl group into a methylene (B1212753) group, although the stability of the tetrazole ring under such harsh basic conditions would be a critical consideration. libretexts.orgox.ac.uk As the substituent at N2 is a methyl group, there are no exocyclic nitrogen atoms involved in the reactivity of this specific compound.

Ring-Opening and Rearrangement Pathways of Tetrazol-5-one Systems

The tetrazol-5-one ring system can undergo significant structural changes, including complete ring-opening or rearrangement to other heterocyclic structures, primarily through photochemical or thermal activation.

Photochemical pathways are particularly well-documented for tetrazolones. researchgate.netuc.ptnih.gov Irradiation with UV light typically induces the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process that generates highly reactive intermediates. uc.ptnih.govresearchgate.net The specific outcome depends heavily on the substituents attached to the ring. For instance, the photolysis of 1,4-dimethyl-1,4-dihydro-5H-tetrazol-5-one in acetonitrile (B52724) was shown to produce 1,2-dimethyldiaziridinone, a strained three-membered ring, as the sole product. researchgate.net In other substituted tetrazolones, the initially formed biradical intermediate can undergo subsequent rearrangements. uc.ptresearchgate.net Photolysis of 1-allyl-4-phenyl-tetrazolones, for example, leads to the formation of pyrimidinone derivatives. nih.gov

Table 2: Photochemical Reactions of Substituted Tetrazol-5-ones

Reactant Solvent Wavelength (nm) Major Product(s) Reference
1,4-Dimethyl-1,4-dihydro-5H-tetrazol-5-one Acetonitrile-d₃ Not specified 1,2-Dimethyldiaziridinone researchgate.net
1-Allyl-4-phenyl-tetrazol-5-one Methanol 254 3,4-Dihydro-6-methyl-3-phenylpyrimidin-2(1H)-one nih.gov

Thermal rearrangements of related tetrazole systems also provide insight into potential pathways for tetrazol-5-ones. For example, 1-aryl-5-allyloxy-1H-tetrazoles undergo a thermal nih.govnih.gov sigmatropic rearrangement to yield 1-aryl-4-allyl-1,4-dihydrotetrazol-5-ones. rsc.orgrsc.org While this reaction forms a tetrazol-5-one rather than rearranging one, it highlights the dynamic behavior of substituents around the tetrazole core. The thermal decomposition (thermolysis) of tetrazoles, in general, often leads to ring cleavage and the formation of nitriles and azides, suggesting that this compound could potentially degrade into methyl isocyanate and nitrogen gas upon strong heating. acs.org

Photochemical Reactivity of Tetrazol-5-one Derivatives

The study of the photochemical reactivity of tetrazole derivatives, including this compound and related structures, reveals a consistent pattern of ring cleavage and nitrogen extrusion upon ultraviolet (UV) irradiation. nih.gov The subsequent reaction pathways and the nature of the resulting photoproducts are highly dependent on the substitution pattern on the tetrazole ring and the choice of solvent. uc.pt The primary photochemical event for these compounds is the photoextrusion of a molecule of nitrogen (N₂), leading to the formation of highly reactive intermediates. nih.govuc.pt

Research into the photolysis of various tetrazol-5-one derivatives has elucidated several key transformation pathways. A significant body of work has focused on 1,4-disubstituted tetrazol-5-ones, which serve as important models for understanding the behavior of this heterocyclic system.

One of the well-documented photochemical transformations is the formation of diaziridinones from 1,4-dialkyl-1,4-dihydro-5H-tetrazol-5-ones. nih.govresearchgate.net For instance, the photolysis of 1,4-dimethyl-1,4-dihydro-5H-tetrazol-5-one in an inert solvent results in the formation of 1,2-dimethyldiaziridinone. researchgate.net The choice of solvent is critical in isolating these primary photoproducts. In solvents such as ether or 2-propanol, secondary products are often observed, arising from radical reactions between the initial photoproducts and the solvent. nih.govresearchgate.net

Table 1: Photochemical Synthesis of Diaziridinones from Tetrazol-5-ones

Reactant Irradiation Conditions Product Reference
1,4-Dimethyl-1,4-dihydro-5H-tetrazol-5-one UV light in ether or 2-propanol 1,2-Dimethyldiaziridinone nih.gov, researchgate.net
1-Alkenyl-4-alkyl-1,4-dihydro-5H-tetrazol-5-ones 254 nm, 20 °C, degassed 1-Alkenyl-2-alkyl-diaziridinones nih.gov

Another significant photochemical pathway observed is the formation of benzimidazolones from N-phenyl substituted tetrazol-5-ones. The irradiation of 1,4-dihydro-1-phenyl-5H-tetrazol-5-ones in solvents like methanol, acetonitrile, or 2-propanol leads to the extrusion of molecular nitrogen, followed by a cyclization and rearrangement of the intermediate to yield benzimidazolones in nearly quantitative yields. nih.gov

Table 2: Photochemical Synthesis of Benzimidazolones from Tetrazol-5-ones

Reactant Irradiation Conditions Product Yield Reference
(N-4)-Substituted 1-phenyl-tetrazolones 254 nm, 15 W Hg lamp, 20 °C in methanol, acetonitrile, or 2-propanol Benzimidazolones Nearly quantitative nih.gov

The position of substituents on the tetrazole ring profoundly influences the reaction mechanism. Studies on isomeric 1-methyl- and 2-methyl-5-aminotetrazoles have shown marked differences in their photochemical behavior. researchgate.netacs.org Photolysis of 2-methyl-(2H)-tetrazole-5-amine, isolated in an argon matrix, exclusively yields a nitrile imine intermediate. researchgate.netacs.org In contrast, the 1-methyl isomer under the same conditions forms an amino cyanamide. researchgate.netacs.org This suggests that for this compound, a fragmentation pathway involving a nitrile imine intermediate is highly probable.

Theoretical studies on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one support a mechanism involving the concerted photoextrusion of N₂ to form a triplet biradical intermediate. uc.pt The ultimate product, which in this case was a pyrimidinone in protic solvents, is formed through subsequent conformational rearrangement and, if applicable, intramolecular proton transfer. uc.pt In aprotic solvents, the same precursor yields isocyanates and anilines. uc.pt This underscores the pivotal role of the solvent in directing the fate of the reactive intermediate.

The photochemical reactions of the sulfur analogs, 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-thiones, also provide insight. Upon UV irradiation, these compounds undergo extrusion of both molecular nitrogen and sulfur to afford carbodiimides. nih.gov For example, the photolysis of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione in acetonitrile produces the corresponding carbodiimide (B86325) as the sole photoproduct. nih.gov

Spectroscopic and Structural Characterization Techniques for 2 Methyl 1h Tetrazol 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity.

¹H NMR spectroscopy for 2-methyl-1H-tetrazol-5-one is expected to provide key signals corresponding to the different types of protons in the molecule. The methyl (CH₃) group attached to the nitrogen atom would produce a distinct singlet, with a chemical shift influenced by the electronic environment of the tetrazole ring. The proton attached to the other nitrogen atom (N-H) would also give a characteristic signal, which can be exchangeable with deuterium (B1214612) and its chemical shift can be concentration and solvent dependent.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For this compound, distinct signals are expected for the methyl carbon, the carbonyl carbon (C=O), and the carbon atom within the tetrazole ring. The chemical shifts of these carbons provide insight into their hybridization and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and typical chemical shift ranges for similar functional groups.

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H3.5 - 4.0SingletN-CH₃
¹H10.0 - 12.0Broad SingletN-H
¹³C30 - 40QuartetN-CH₃
¹³C150 - 160SingletC=O
¹³C140 - 150SingletC-tetrazole

Advanced 2D NMR Techniques (e.g., HMBC)

Given that this compound is a nitrogen-rich heterocycle, ¹⁵N NMR spectroscopy can provide invaluable information about the electronic structure and bonding of the nitrogen atoms. Each of the four nitrogen atoms in the tetrazole ring and the exocyclic nitrogen would have a unique chemical shift, reflecting its specific chemical environment. This technique is particularly powerful for distinguishing between different isomers of substituted tetrazoles.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹. The N-H stretching vibration would appear as a broader band in the region of 3100-3300 cm⁻¹. Vibrations associated with the tetrazole ring (C=N and N=N stretching) would also be present in the fingerprint region (below 1600 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the tetrazole ring.

Table 2: Characteristic IR Absorption Bands for this compound This table is based on typical vibrational frequencies for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3300Medium, BroadN-H Stretch
2900 - 3000WeakC-H Stretch (methyl)
1700 - 1750StrongC=O Stretch
1400 - 1600MediumC=N, N=N Ring Stretches

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern would provide clues about the molecule's structure. Common fragmentation pathways could include the loss of the methyl group, the carbonyl group, or fragmentation of the tetrazole ring, which is known to be a relatively unstable moiety that can lose molecular nitrogen (N₂).

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis of a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound.

An XRD study would confirm the planarity of the tetrazole ring and provide information on how the molecules pack in the crystal lattice. This can reveal details about hydrogen bonding interactions involving the N-H group and the carbonyl oxygen, which are crucial for understanding the compound's solid-state properties.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

Detailed thermal analysis has been conducted on the related isomers, 1-methyl-5-(nitrimino)-1H-tetrazole and 2-methyl-5-(nitramino)-2H-tetrazole, which are products of the nitration of 5-amino-1-methyl-1H-tetrazole and 5-amino-2-methyl-2H-tetrazole, respectively. researchgate.netepa.gov These studies offer a comparative understanding of the thermal behavior of methylated tetrazole derivatives.

The thermal decompositions of these isomers were investigated using DSC, revealing them to be endothermic compounds. researchgate.net The investigation into the thermal behavior of these related compounds is critical in the broader study of energetic materials, where thermal stability is a key determinant of their practical application. researchgate.net

Below is a table summarizing the key thermal decomposition data obtained from DSC analysis of these related isomers.

Compound NameDecomposition Temperature (°C)Reference
1-methyl-5-(nitrimino)-1H-tetrazole125 researchgate.net
2-methyl-5-(nitramino)-2H-tetrazole123 researchgate.net

It is important to note that the thermal behavior of N-substituted tetrazoles can be influenced by the position of the substituent on the tetrazole ring. researchgate.net The decomposition of these compounds often begins with the decomposition of the tetrazole fragment itself. researchgate.net The introduction of different functional groups and their placement can significantly alter the thermal stability of the molecule. ucr.edu For instance, studies on various aminotetrazole-based energetic materials have shown that the decomposition pathways can vary based on the molecular structure. ucr.edu

Further research focusing specifically on the thermal analysis of this compound is necessary to definitively establish its thermal properties and decomposition profile.

Computational and Theoretical Investigations of 2 Methyl 1h Tetrazol 5 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations are fundamental to exploring the electronic structure of molecules. Among the most widely used methods is Density Functional Theory (DFT), which has proven effective for studying tetrazole derivatives. researchgate.netacs.org DFT calculations can determine the optimized molecular geometry, electron distribution, and other key electronic properties of 2-methyl-1H-tetrazol-5-one.

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For instance, studies on related tetrazole compounds reveal the planarity of the tetrazole ring and how substituents influence its geometry. nih.gov Furthermore, DFT is used to compute the distribution of electron density, identifying which parts of the molecule are electron-rich or electron-poor. This is crucial for understanding intermolecular interactions and chemical reactivity. In a comprehensive study of 5-vinyl-1H-tetrazole, DFT was used to calculate geometric parameters which were then compared with experimental X-ray diffraction data. mdpi.com

Below is a representative table illustrating the type of geometric and electronic data that can be obtained from DFT calculations for a substituted tetrazole, based on findings for analogous compounds.

ParameterDescriptionTypical Calculated Value (Example)
Bond Length (C-N)Length of a carbon-nitrogen bond within the tetrazole ring.~1.340 Å mdpi.com
Bond Angle (N-C-N)Angle between two nitrogen atoms and the central carbon in the ring.~108-110°
Dihedral AngleTorsional angle defining the planarity or twist of the ring.~0.1-2.0° mdpi.com
Dipole MomentMeasure of the net molecular polarity.Calculated in Debye (D)
Atomic ChargesCalculated charge on each atom (e.g., Mulliken or NBO charges).Varies per atom

Molecular Modeling and Conformation Analysis

Molecular modeling is employed to investigate the possible shapes, or conformations, a molecule can adopt and to determine which is the most stable. For a molecule like this compound, this involves analyzing the orientation of the methyl group relative to the tetrazole ring.

Conformation analysis is often performed by systematically rotating specific bonds (defined by dihedral angles) and calculating the potential energy at each step. This process generates a potential energy surface, where energy minima correspond to stable conformations. For example, a computational study on 5-vinyl-1H-tetrazole involved calculating the potential energy as a function of the dihedral angle of the vinyl group to determine its rotational barrier and most stable orientation. mdpi.comresearchgate.net While the methyl group of this compound has fewer rotational possibilities than a vinyl group, similar methods can be applied to understand its preferred orientation and any associated energy barriers. The planarity of the core tetrazole ring is a critical finding in many structural analyses of related compounds. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. wikipedia.org It focuses on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

HOMO: This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. youtube.com The energy of the HOMO is related to the ionization potential.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile. youtube.com The energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. These calculations are standard in the computational analysis of tetrazole derivatives to assess their stability and potential reactivity. researchgate.net

The table below shows representative data from a HOMO/LUMO analysis performed on a related tetrazole compound, illustrating the typical outputs of such a study.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-8.0 to -9.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-0.5 to -1.5
Energy Gap (ΔE)The energy difference between LUMO and HOMO (ELUMO - EHOMO).~7.0 to 8.0

Note: Values are illustrative, based on data for related tetrazole compounds.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. Calculating the energy of these transition states allows for the determination of activation energies, which govern the rate of a reaction. mdpi.com

For tetrazoles, computational studies have been used to understand their formation, typically through [2+3] cycloaddition reactions between nitriles and azides. nih.gov These studies can explain how factors like substituents and catalysts influence the reaction rate and outcome. nih.govnih.gov Furthermore, computational analysis has been critical in deciphering the complex photochemical reaction pathways of tetrazole isomers. A study on 1-methyl- and 2-methyl-5-aminotetrazoles demonstrated that UV irradiation leads to different reaction intermediates and products depending on the position of the methyl group. acs.org Quantum chemical calculations were essential to identify these intermediates and explain why the two isomers exhibit different photochemical behaviors. acs.org Similar methods could be applied to understand the thermal, photochemical, or chemical reactivity of this compound.

Spectroscopic Property Prediction and Validation

A powerful application of computational chemistry is the prediction of spectroscopic properties. By calculating properties like vibrational frequencies (for Infrared spectroscopy) and nuclear magnetic shieldings (for NMR spectroscopy), theoretical spectra can be generated. nih.gov

These predicted spectra serve two main purposes:

Validation: The calculated structure of a molecule is considered reliable if its predicted spectrum shows good agreement with an experimentally measured spectrum.

Assignment: Theoretical calculations help assign specific peaks in an experimental spectrum to particular molecular motions (e.g., C=O stretch in IR) or chemical environments (e.g., a specific proton in NMR).

This approach has been successfully used in the study of various tetrazoles. For example, in the photochemical study of methyl-5-aminotetrazoles, calculated IR spectra were indispensable for identifying the transient molecular structures formed during the reaction. acs.org Similarly, detailed analysis of 5-vinyl-1H-tetrazole relied on comparing calculated vibrational spectra with experimental data to confirm its structure. mdpi.comresearchgate.net For this compound, computational methods can predict its characteristic IR and NMR spectra, aiding in its experimental identification and characterization.

Applications of 2 Methyl 1h Tetrazol 5 One in Advanced Chemical Sciences

Role as Ligands in Coordination Chemistry and Catalysis

The unique electronic properties and multiple nitrogen atoms of the tetrazole ring in 2-methyl-1H-tetrazol-5-one make it a versatile ligand in coordination chemistry. These characteristics facilitate the formation of stable complexes with a variety of metal ions, leading to diverse applications in catalysis. Tetrazole derivatives are known for their multiple coordination modes, which allow for the construction of novel metal-organic frameworks. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

Metal complexes of tetrazole derivatives are typically synthesized through the reaction of a metal salt with the tetrazole ligand in a suitable solvent. The resulting complexes can be characterized by a range of analytical techniques to determine their structure and properties.

For instance, transition metal complexes of ligands derived from 1-methyl-1H-tetrazole have been synthesized using green methods and characterized by IR, 1H NMR, UV-Visible spectroscopy, molar conductivity, cyclic voltammetry, and magnetic susceptibility measurements. researchtrend.net Spectral data often reveal that the tetrazole ligands chelate with the metal through their nitrogen atoms. researchtrend.net Magnetic susceptibility measurements can help determine the coordination geometry of the metal center, with octahedral coordination being common for Co(II) and Ni(II) metal complexes. researchtrend.net

The synthesis of six novel transition metal coordination complexes based on ((1H-tetrazol-5-yl) methyl) pyridine (B92270) has been achieved through in situ hydrothermal synthesis. rsc.org These complexes were structurally characterized by single crystal and powder X-ray diffraction, elemental analyses, Fourier transform infrared spectroscopy, and thermal studies. rsc.org The resulting complexes can form two or three-dimensional frameworks with structural diversity due to the versatile coordination modes of the in situ generated flexible ligands. rsc.org

Table 1: Examples of Characterized Metal Complexes with Tetrazole-based Ligands

ComplexMetal IonLigandCoordination GeometryReference
[Co(L)Cl₂]Co(II)2-[(1-methyl-1H-Tetrazole-5yl)thio]–N'-[(1E)-4-methyl-1,3-Thiazole-5-yl) methylene] acetohydrazideOctahedral researchtrend.net
[Ni(L)Cl₂]Ni(II)2-[(1-methyl-1H-Tetrazole-5yl)thio]–N'-[(1E)-4-methyl-1,3-Thiazole-5-yl) methylene] acetohydrazideOctahedral researchtrend.net
[Cu(3TMP)]Cu(II)3-((1H-tetrazol-5-yl) methyl) pyridineTwo-dimensional layers rsc.org
[Zn(3TMP)Cl]Zn(II)3-((1H-tetrazol-5-yl) methyl) pyridine3D framework with helical chains rsc.org

Catalytic Applications in Organic Transformations

Metal complexes derived from tetrazole ligands have shown significant catalytic activity in various organic transformations. The catalytic properties of two new transition metal coordination complexes based on a bifunctional tetrazole-carboxylate connector, [Co(Tppebc)₂(Py)(H₂O)]n and [Ni(Tppebc)₂(Py)(H₂O)]n, have been investigated in the green catalytic oxidation of 2,6-di-tert-butylphenol (B90309) (DBP). scielo.br Both complexes were found to be catalytically active, with high conversion and good selectivity under optimized reaction conditions. scielo.br

A molybdenum(VI) complex of 5-(2-pyridyl-1-oxide)tetrazole has been synthesized and transformed into a MoO₃-based hybrid catalyst for the epoxidation of bio-olefins. mdpi.com This hybrid catalyst was effective for converting biobased olefins, such as fatty acid methyl esters and the terpene limonene, into their corresponding epoxide products with high yields. mdpi.com The versatility of this catalyst was further demonstrated by its effectiveness in the oxidation of sulfides to sulfoxides and sulfones. mdpi.com Proline-derived tetrazoles have also been utilized as enantioselective catalysts in asymmetric synthesis and multicomponent reactions. acs.org

Utilization in Materials Science and Energetic Compounds

The high nitrogen content and positive heat of formation of the tetrazole ring make this compound and its derivatives valuable components in the development of advanced materials, particularly high-energy density materials (HEDMs).

High-Energy Density Materials (HEDMs)

Tetrazole derivatives are a significant class of HEDMs due to their high nitrogen content, which leads to a large positive heat of formation and the generation of environmentally benign dinitrogen gas upon decomposition. mdpi.com The energetic properties of bistetrazole derivatives can be enhanced by introducing functionalities that improve the heat of formation, density, and oxygen content. rsc.org For instance, the incorporation of an ethene linkage between two 1H-tetrazol-1-ol rings leads to a planar molecule with a surprisingly high density of 1.91 g cm⁻³ at 100 K. rsc.org This compound also exhibits a detonation velocity (9017 m s⁻¹) superior to that of RDX (8795 m s⁻¹). rsc.org

A series of C–N linked bistetrazolate nitramino compounds have been synthesized and shown to possess high nitrogen content (ranging from 59.3% to 74.8%) and high positive heats of formation. rsc.org One such compound exhibited an excellent calculated detonation velocity of 9822 m s⁻¹, superior to that of CL-20 (9730 m s⁻¹), with comparable impact and friction sensitivities to HMX. rsc.org The nitration of 5-amino-1H-tetrazole and its methyl derivatives yields promising energetic materials, although some exhibit high impact sensitivity and low decomposition temperatures. researchgate.net

Table 2: Energetic Properties of Selected Tetrazole-Based HEDMs

CompoundDensity (g cm⁻³)Detonation Velocity (m s⁻¹)Detonation Pressure (GPa)Reference
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)1.91 (at 100 K)9017- rsc.org
Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole-9822- rsc.org
2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP)-865528.0 acs.org
Hydrazinium salt of 1-hydroxy-5-methyltetrazole-8109219 (kbar) mdpi.com

Monomers for Polymer Synthesis (e.g., Polyvinyltetrazoles)

The presence of a reactive functional group, such as a vinyl group, on the tetrazole ring allows for its use as a monomer in polymerization reactions. 5-vinyl-1H-tetrazole and its N-alkyl derivatives are used as monomers to obtain nitrogen-rich high-molecular-weight substances known as polyvinyltetrazoles. mdpi.com These polymers are promising as high-molecular-weight binders for energy-intensive systems. mdpi.com

Poly(2-methyl-5-vinyl tetrazole) (PMVT) is an insensitive polymer binder used in propellant and plastic-bonded explosive compositions. researchgate.net It is synthesized by the tetrazolation of polyacrylonitrile (B21495) to polyvinyl tetrazole, followed by methylation. researchgate.net The synthesis of novel (bis-)1,5-disubstituted-1H-tetrazole-decorated monomers and their subsequent polymerization via light-induced thiol-ene polymerization has been reported, yielding novel tetrazole-decorated polymers with number average molecular masses up to 62,000 g mol⁻¹. d-nb.info

Gas Generation Applications

The high nitrogen content of tetrazole compounds makes them excellent candidates for gas generation applications, as they decompose to produce a large volume of nitrogen gas. nih.gov 5-aminotetrazole (B145819) is a green gas generator that has been widely used in energetic materials. diva-portal.org The thermal decomposition of gas-generating compositions based on high-enthalpy poly-N-heterocyclic compounds and poly-2-methyl-5-vinyltetrazole has been studied. researchgate.net Poly-2-methyl-5-vinyltetrazole, a polymer containing energetically active and gas-generating tetrazole groups, can be used as an active binder in these compositions. researchgate.net

The thermal decomposition of 5-aminotetrazole has been shown to produce gaseous products including NH₃, HCN, NH₂CN, N₂, and HN₃. diva-portal.org A gas-generating formulation with stoichiometric 5-aminotetrazole/sodium periodate (B1199274) has been designed, which upon decomposition, eliminates the formation of melamine (B1676169) and directly decomposes into amino cyanic acid (NH₂CN), hydrogen cyanide (HCN), ammonia (B1221849) (NH₃), and nitrogen gas (N₂). nih.gov

Building Block in Complex Chemical Synthesis

As a functionalized heterocycle, this compound possesses reactive sites that could theoretically be exploited for building more complex molecules. The "one" suffix indicates a carbonyl group within the ring (a lactam), which, along with the N-methyl group and other ring nitrogens, could serve as handles for further chemical modification.

Access to Novel Heterocyclic Systems

There is a lack of specific, documented examples in the scientific literature detailing the use of this compound as a precursor for novel heterocyclic systems. In principle, the tetrazolinone ring could undergo reactions such as condensation or cycloaddition to form fused bicyclic or more complex polycyclic structures. For related compounds, such as 1-amino-1H-tetrazole-5-thiol, reactions with unsaturated aldehydes have been shown to yield fused tetrazolo[5,1-b] conestogac.on.caresearchgate.netsielc.comthiadiazine systems. conestogac.on.caresearchgate.net However, analogous pathways originating from this compound are not reported.

Scaffold for Combinatorial Library Synthesis

The utility of a molecule as a scaffold in combinatorial chemistry hinges on its ability to be readily modified at multiple points to generate a diverse library of related compounds. nih.gov Tetrazoles are often used in this capacity, particularly within multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. acs.orgrug.nlbohrium.com

While the tetrazole framework is a privileged scaffold in drug discovery, there is no specific information available to confirm that this compound has been employed as a central scaffold for the synthesis of combinatorial libraries. The potential for such an application exists, but it has not been demonstrated in the reviewed literature.

Future Directions and Emerging Research Challenges for 2 Methyl 1h Tetrazol 5 One

Development of Sustainable and Green Synthetic Methodologies

The synthesis of tetrazoles is undergoing a significant transformation towards more environmentally benign and efficient methods. bohrium.com Traditional routes often involve hazardous reagents, toxic metal catalysts, or harsh conditions, prompting the development of greener alternatives. mit.eduthieme-connect.com A primary focus is on multicomponent reactions (MCRs), which offer a step-forward toward clean, atom-economical chemical synthesis by utilizing required substrates and reducing the formation of unwanted side products. bohrium.combenthamdirect.com The Passerini three-component reaction (PT-3CR) and the Ugi tetrazole four-component reaction (UT-4CR) are notable examples that provide efficient and direct access to complex tetrazole derivatives from readily available materials. beilstein-journals.orgnih.gov

Another key area of development is the use of novel catalytic systems and alternative energy sources. Magnetically reusable nanocatalysts, such as Fe3O4@SiO2-SO3H, facilitate easy and eco-friendly conversions with the ability to be recovered using an external magnet. jsynthchem.com The use of zinc promoters like ZnBr2 in water-based solvents represents a significant simplification and greening of the synthesis process. conicet.gov.armdpi.com Furthermore, physical methods like ultrasonication are being employed to drive reactions, often resulting in higher yields in shorter time frames compared to conventional methods. nih.gov The use of green methylating agents, such as dimethyl carbonate (DMC), is also being explored to avoid hazardous chemicals in functionalization steps. researchgate.net

Table 1: Comparison of Green Synthetic Methodologies for Tetrazole Derivatives
MethodologyKey FeaturesAdvantagesReference
Multicomponent Reactions (MCRs)Three or more reactants combine in a one-pot reaction (e.g., Ugi, Passerini).High atom economy, reduced waste, operational simplicity, access to molecular diversity. bohrium.combenthamdirect.combeilstein-journals.org
Magnetically Reusable Catalystse.g., Fe3O4@SiO2-SO3H.Easy separation and catalyst recycling, benign reaction conditions. jsynthchem.com
Aqueous Synthesis with Lewis Acidse.g., ZnBr2 in water.Avoids toxic organic solvents, simplified process. conicet.gov.armdpi.com
UltrasonicationUse of ultrasound to promote reactions.Shorter reaction times, higher yields, milder conditions. nih.gov
Green Reagentse.g., Dimethyl Carbonate (DMC) for methylation.Avoids toxic and hazardous chemicals. researchgate.net

Exploration of Unconventional Reactivity Pathways

While the [3+2] cycloaddition of nitriles and azides remains a cornerstone of tetrazole synthesis, research is expanding to explore less conventional reaction pathways to access novel structures and functionalities. nih.govscielo.br A significant advancement is the use of photoinduced reactions. For instance, diaryltetrazoles can serve as photoactivatable precursors that, upon irradiation, generate highly reactive nitrile imine dipoles in situ. These dipoles can then undergo cycloaddition with alkenes, providing a powerful tool for bioorthogonal chemistry and materials science. nih.gov

The development of cascade reactions also represents an important frontier. Researchers have developed in situ elimination-Heck cascade reactions to synthesize highly conjugated tetrazine systems, demonstrating the potential for complex molecular architectures to be built efficiently in a single pot. nih.gov Furthermore, the synthesis of tetrazoles under hydrothermal conditions to form metal-organic coordination polymers showcases an unconventional approach where the cycloaddition reaction occurs in situ in the presence of metal salts. rsc.org This method directly integrates the tetrazole ligand into a supramolecular structure as it is formed. These innovative pathways move beyond simple ring formation to create highly functionalized and complex tetrazole-containing molecules.

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of tetrazole formation and reactivity is crucial for optimizing synthetic protocols and exploring new applications. Advanced characterization techniques are being employed to monitor these processes in real time. Continuous flow microreactors provide a platform for the safe and efficient synthesis of tetrazoles, minimizing risks associated with hazardous intermediates like hydrazoic acid. mit.edu This technology allows for precise control over reaction parameters and enables in-line quenching and analysis, offering a detailed view of the reaction dynamics. mit.edu

In situ spectroscopic and diffraction methods are also proving invaluable. The formation of metal-organic frameworks incorporating tetrazole ligands synthesized under hydrothermal conditions has been characterized using single-crystal X-ray diffraction, providing precise structural information about the products formed during the dynamic self-assembly process. rsc.orgnih.gov For complex reaction cascades, various spectroscopic methods including IR, ¹H NMR, and ¹³C NMR are used to verify intermediate and final structures, helping to elucidate reaction mechanisms. nih.govekb.eg These advanced analytical approaches are critical for moving beyond static characterization to a deeper understanding of reaction pathways and kinetics.

Novel Applications in Non-Biological Fields

The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring make it an ideal scaffold for high-energy-density materials (HEDMs). nih.govmdpi.com A substantial body of research is focused on synthesizing novel tetrazole-based energetic materials, including propellants and explosives. chemimpex.comresearchgate.net Compounds such as 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine and its salts exhibit high thermal stability and impressive detonation velocities, highlighting the potential of poly-tetrazole structures in this field. nih.gov The ability to form stable energetic salts and coordination complexes with metal ions further expands their utility. nih.govresearchgate.net

Beyond energetic materials, tetrazoles are finding applications in materials science and coordination chemistry. They serve as versatile ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers, with potential uses in catalysis and gas storage. rsc.org The introduction of polymerizable groups, such as in 5-vinyl-1H-tetrazole, allows for the creation of nitrogen-rich polymers that can serve as high-molecular-weight binders for energy-intensive systems. mdpi.com Tetrazole derivatives are also utilized in imaging and photography due to their unique electronic properties. nih.gov

Table 2: Non-Biological Applications of Tetrazole Derivatives
Application AreaKey PropertyExample Compound/SystemReference
Energetic MaterialsHigh nitrogen content, high heat of formation.2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine salts, Copper(I) nitrotetrazolate. nih.govresearchgate.net
Coordination ChemistryStrong ligand for metal ions.Zinc and Cadmium coordination polymers with pyridyl-tetrazolate ligands. rsc.org
Polymer SciencePolymerizable functional groups.Poly-5-vinyltetrazoles from 5-vinyl-1H-tetrazole monomer. mdpi.com
Gas GeneratorsHigh burn rate, environmentally benign decomposition (N₂ gas).Various stable tetrazole derivatives. nih.gov

Theoretical Advancements in Predicting Tetrazole Behavior

Computational chemistry is playing an increasingly vital role in predicting the behavior of tetrazole compounds, guiding synthetic efforts and the design of new materials. Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structures, stability, and reactivity of tetrazole derivatives. researchgate.netresearchgate.net DFT calculations can predict optimized geometries and the activation barriers for dynamic processes like tautomeric transformations, providing insights that are difficult to obtain experimentally. iosrjournals.org

A key area of theoretical study is the calculation of molecular electrostatic potential (MEP) and reactivity indices. These calculations help to identify the electrophilic and nucleophilic sites within a molecule, predicting how it will interact with other reagents. researchgate.net For the development of energetic materials, computational methods are used to predict crucial performance parameters such as heats of formation, density, detonation velocity, and pressure, allowing for the in silico screening of promising candidates before synthesis is attempted. researchgate.net Molecular docking studies, while often used in a biological context, also provide a theoretical framework for understanding the non-covalent interactions between tetrazole derivatives and other molecules, which is applicable to materials science and host-guest chemistry. acs.orgnih.gov These theoretical advancements accelerate the discovery and development of new tetrazole-based functional molecules.

Q & A

Q. Basic Research Focus

  • HPLC-DAD : Quantifies residual solvents (e.g., DMF) and by-products (e.g., unreacted nitriles) with a C18 column and acetonitrile/water mobile phase .
  • GC-MS : Identifies volatile impurities (e.g., methyl chloride from alkylation steps) .
  • ¹H/¹³C NMR : Detects regioisomeric impurities (e.g., 1-methyl vs. 2-methyl tautomers) using NOESY to confirm spatial proximity of substituents .

How can computational modeling predict the biological targets of this compound derivatives?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to enzymes like cyclooxygenase (COX) or kinases. Focus on the tetrazole’s hydrogen-bonding capacity with catalytic residues .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).
  • Pharmacophore modeling : Identifies essential features (e.g., hydrophobic methyl group, hydrogen-bond acceptors) for antimicrobial activity .

What are the challenges in scaling up this compound synthesis from lab to pilot plant?

Q. Advanced Research Focus

  • Exothermicity : Azide cyclization releases heat, requiring jacketed reactors with precise temperature control to prevent runaway reactions .
  • Safety : Tetrazoles are shock-sensitive; replace sodium azide with trimethylsilyl azide in flow reactors for safer handling .
  • Purification : Switch from recrystallization to continuous chromatography (e.g., SMB) for higher throughput .

How do solvent and pH affect the stability of this compound in long-term storage?

Q. Basic Research Focus

  • pH stability : The compound hydrolyzes in acidic (pH <3) or basic (pH >10) conditions, forming hydrazoic acid or amide by-products. Store in neutral buffers (pH 6–8) under nitrogen .
  • Solvent choice : Aqueous ethanol (20% v/v) prevents aggregation, while DMSO accelerates decomposition at >40°C .

What crystallographic techniques validate polymorphic forms of this compound?

Q. Advanced Research Focus

  • SC-XRD : Resolves hydrogen-bonding patterns (e.g., N–H···O vs. N–H···N) to distinguish polymorphs. SHELXL refinement is recommended for high-precision H-atom positioning .
  • PXRD : Quantifies amorphous content in bulk samples. Match experimental patterns to Mercury-generated simulations .

How can researchers reconcile contradictory bioactivity data for this compound derivatives across studies?

Q. Advanced Research Focus

  • Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) .
  • Metabolic interference : Test for off-target effects using cytochrome P450 inhibition assays .
  • Data normalization : Use Z-score transformation to compare IC₅₀ values across disparate studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.